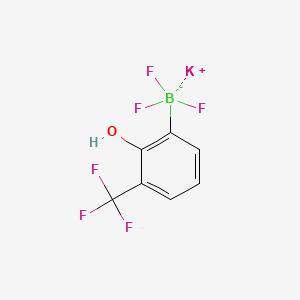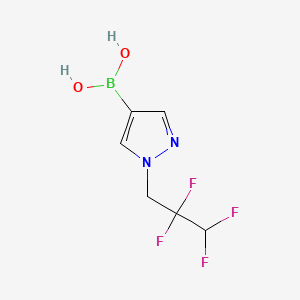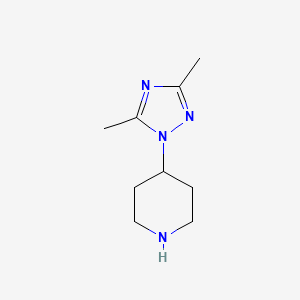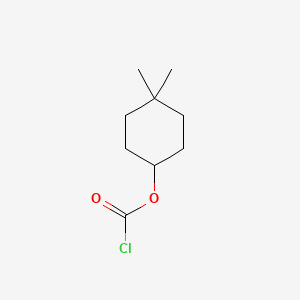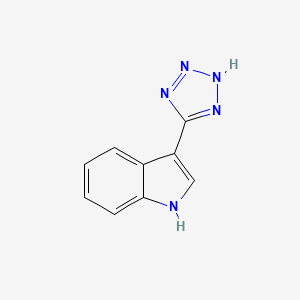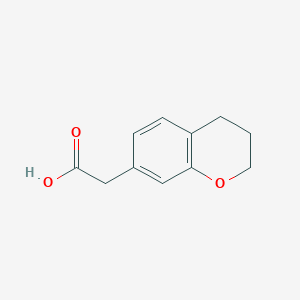
2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by a benzopyran ring system fused with an acetic acid moiety, making it a versatile molecule for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzopyran ring. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzopyran ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzopyran ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: Known for its antioxidant properties.
2H-1-Benzopyran, 3,4-dihydro-2-phenyl-: Used in the synthesis of flavonoids.
Baicalin: A flavonoid with anti-inflammatory and neuroprotective effects.
Uniqueness
2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the benzopyran ring and the acetic acid moiety allows for versatile interactions and applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
1378778-88-1 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-2H-chromen-7-yl)acetic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-8-3-4-9-2-1-5-14-10(9)6-8/h3-4,6H,1-2,5,7H2,(H,12,13) |
Clave InChI |
RFJCMDAOZMETIM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C=C2)CC(=O)O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


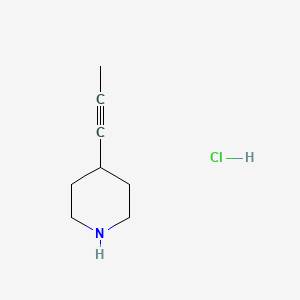
![(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
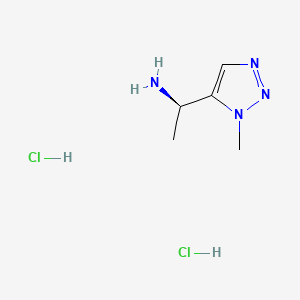
![N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B13456682.png)
![2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid](/img/structure/B13456686.png)

![N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)

![Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
